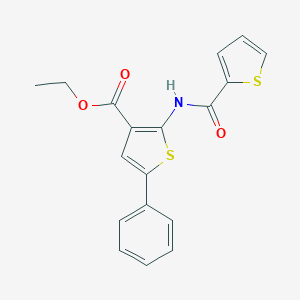![molecular formula C21H25N3O2S B381743 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amine CAS No. 315683-36-4](/img/structure/B381743.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amine is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple functional groups, including methoxy groups, a thia-diazatricyclic core, and an amine group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amine typically involves multi-step organic reactions. The initial steps often include the formation of the tricyclic core through cyclization reactions, followed by the introduction of the dimethoxyphenyl and ethyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is essential to meet the stringent requirements of industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the thia-diazatricyclic core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amine has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur and nitrogen-containing heterocycles.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: The compound is utilized in the development of new materials, including polymers and electronic components, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The presence of methoxy groups and the thia-diazatricyclic core play crucial roles in its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl and ethyl groups but lacks the complex tricyclic structure.
N-Acetyl-3,4-dimethoxyphenethylamine: Similar in having the dimethoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amine stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
CAS No. |
315683-36-4 |
|---|---|
Molecular Formula |
C21H25N3O2S |
Molecular Weight |
383.5g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C21H25N3O2S/c1-25-16-9-8-14(12-17(16)26-2)10-11-22-20-19-15-6-4-3-5-7-18(15)27-21(19)24-13-23-20/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,22,23,24) |
InChI Key |
XJPDHGCEZMWYIE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C4=C(CCCCC4)SC3=NC=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C4=C(CCCCC4)SC3=NC=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea](/img/structure/B381660.png)
![Ethyl 5-phenyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B381661.png)
![Ethyl 2-[(4-morpholinylacetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B381663.png)
![Ethyl 2-({[(4-methylphenyl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B381666.png)
![3-iodo-N-(4-{[(6-methoxypyridazin-3-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B381667.png)
![2-[2-(4-Oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B381669.png)
![Ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B381673.png)
![Ethyl 5-phenyl-2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B381674.png)
![Ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B381676.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B381678.png)
![ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B381680.png)

![Ethyl 2-{[(dimethylamino)methylene]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B381682.png)
![Ethyl 2-{[{[3-(ethoxycarbonyl)-5-phenyl-2-thienyl]amino}(oxo)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B381683.png)
